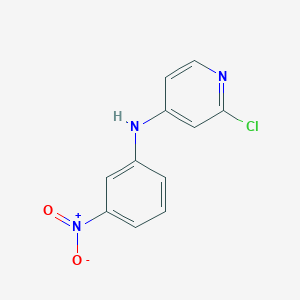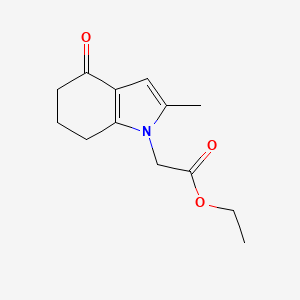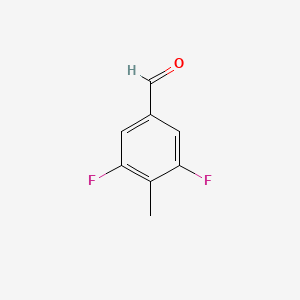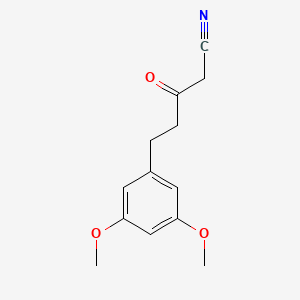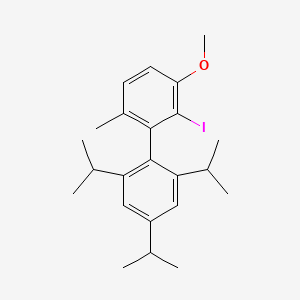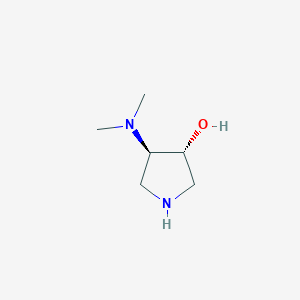
Methyl 6-vinylnicotinate
Übersicht
Beschreibung
Methyl 6-vinylnicotinate is a synthetic organic compound . It has a molecular formula of C9H9NO2 and a molecular weight of 163.17 .
Molecular Structure Analysis
The molecular structure of Methyl 6-vinylnicotinate consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Unfortunately, the specific structural details such as bond lengths and angles are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Polymer Research : Methyl 6-vinylnicotinate has applications in polymer research. For example, Albertin et al. (2004) explored the use of glycomonomers like methyl 6-O-methacryloyl-α-d-glucoside in the reversible addition−fragmentation chain transfer (RAFT) polymerization. This process resulted in novel hydrophilic−hydrophilic block copolymers, indicating potential applications in creating advanced polymeric materials (Albertin et al., 2004).
Pest Management : Teulon et al. (2017) investigated the use of Methyl isonicotinate, a 4-pyridyl carbonyl compound related to Methyl 6-vinylnicotinate, in thrips pest management. Their research suggests that it can be effectively used as a non-pheromone semiochemical in trap lures for monitoring and potentially controlling thrips in agriculture (Teulon et al., 2017).
Biocidal Applications : Sun et al. (1996) explored the use of polymers with chemically attached 6-methyl-1,3,5-triazine-2,4-dione moieties, showing effectiveness as a biocide against bacteria like Staphylococcus aureas. This research demonstrates the potential for Methyl 6-vinylnicotinate derivatives in developing novel biocidal materials (Sun et al., 1996).
Chemical Synthesis : The synthesis of bifunctional monomers from Methyl vinyl glycolate, a compound related to Methyl 6-vinylnicotinate, was explored by Dell'Acqua et al. (2022). They showed that these monomers can be used to create polyesters with high renewable-atom content, indicating potential applications in sustainable material development (Dell'Acqua et al., 2022).
Wirkmechanismus
Target of Action
Methyl 6-vinylnicotinate is a derivative of nicotinic acid, also known as niacin . It’s likely that it shares similar targets with its parent compound. Niacin primarily targets G protein-coupled receptors , specifically the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2) . These receptors play a crucial role in mediating the biological effects of niacin, including its role in lipid metabolism .
Mode of Action
Niacin and its derivatives are thought to exert their effects by binding to their receptors and triggering a cascade of intracellular events . This includes the activation of adenylate cyclase , leading to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA) . This can result in various cellular responses, including changes in gene expression and enzyme activity .
Biochemical Pathways
The biochemical pathways affected by Methyl 6-vinylnicotinate are likely to be similar to those affected by niacin. Niacin is involved in numerous biochemical pathways, particularly those related to energy metabolism . As a precursor to NAD (Nicotinamide Adenine Dinucleotide), it plays a key role in various redox reactions . It’s also involved in the regulation of cellular processes like DNA repair, cell signaling, and the immune response .
Pharmacokinetics
Based on the pharmacokinetics of similar compounds, it’s likely that it follows similar adme (absorption, distribution, metabolism, and excretion) properties . After administration, it’s likely absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
This could include vasodilation , lipid-lowering effects , and anti-inflammatory effects
Eigenschaften
IUPAC Name |
methyl 6-ethenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJJMPPJQLKXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1400467.png)
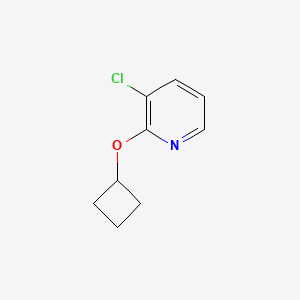
![2-Ethoxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400469.png)
![Pyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B1400472.png)
